molecular formula C23H29N3O4S B10926119 1-(4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(4-Ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10926119
M. Wt: 443.6 g/mol
InChI Key: JXJUEJXKKXVCOD-UHFFFAOYSA-N
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Description

1-(4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 1-(4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves several steps:

Chemical Reactions Analysis

1-(4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. Major products formed from these reactions include various substituted piperazines and piperazinopyrrolidinones .

Mechanism of Action

The mechanism of action of 1-(4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific derivative and its application.

Comparison with Similar Compounds

1-(4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can be compared with other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

These compounds share the piperazine core structure but differ in their substituents, leading to unique properties and applications. The uniqueness of 1-(4-{[4-(4-ETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H29N3O4S

Molecular Weight

443.6 g/mol

IUPAC Name

1-[4-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C23H29N3O4S/c1-2-30-21-9-5-19(6-10-21)18-24-14-16-25(17-15-24)31(28,29)22-11-7-20(8-12-22)26-13-3-4-23(26)27/h5-12H,2-4,13-18H2,1H3

InChI Key

JXJUEJXKKXVCOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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